molecular formula C16H16N2O3 B5015712 N-(3,5-dimethylphenyl)-3-methyl-4-nitrobenzamide

N-(3,5-dimethylphenyl)-3-methyl-4-nitrobenzamide

Cat. No.: B5015712
M. Wt: 284.31 g/mol
InChI Key: KXVNUATWHRJTLI-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3-methyl-4-nitrobenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a nitro group and methyl groups attached to the benzene ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-3-methyl-4-nitrobenzamide typically involves the reaction of 3,5-dimethylaniline with 3-methyl-4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-dimethylphenyl)-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (e.g., bromine) for halogenation.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed:

    Reduction: 3,5-dimethylphenyl-3-methyl-4-aminobenzamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: 3,5-dimethylphenylamine and 3-methyl-4-nitrobenzoic acid.

Scientific Research Applications

N-(3,5-dimethylphenyl)-3-methyl-4-nitrobenzamide has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the design and synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: The compound’s interactions with biological macromolecules can be studied to understand its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and amide functionality play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

N-(3,5-dimethylphenyl)-3-methyl-4-nitrobenzamide can be compared with other similar compounds, such as:

    N-(3,5-dimethylphenyl)-3-methyl-4-aminobenzamide: This compound is the reduced form of the nitrobenzamide and has different chemical reactivity and biological activity.

    N-(3,5-dimethylphenyl)-3-methyl-4-chlorobenzamide:

    N-(3,5-dimethylphenyl)-3-methyl-4-sulfonylbenzamide:

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-10-6-11(2)8-14(7-10)17-16(19)13-4-5-15(18(20)21)12(3)9-13/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVNUATWHRJTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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